molecular formula C36H26O4 B8144651 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde

4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde

Cat. No.: B8144651
M. Wt: 522.6 g/mol
InChI Key: RTDIOTFWCRETOJ-UHFFFAOYSA-N
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Description

4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups and a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by oxidation reactions to introduce the formyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like chromium trioxide (CrO3) under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can undergo nucleophilic addition and condensation reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
  • 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
  • 4,4’-biphenyldicarbaldehyde

Uniqueness

4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its specific arrangement of formyl groups and the terphenyl backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized materials and complex organic molecules .

Properties

IUPAC Name

4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O4/c1-23-33(29-11-3-25(19-37)4-12-29)35(31-15-7-27(21-39)8-16-31)24(2)36(32-17-9-28(22-40)10-18-32)34(23)30-13-5-26(20-38)6-14-30/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDIOTFWCRETOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
Reactant of Route 6
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4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde

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